9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
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Properties
IUPAC Name |
9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O3/c19-10-6-5-8(7-11(10)20)25-17-14(23-18(25)28)13(15(21)27)22-16(24-17)9-3-1-2-4-12(9)26/h1-7,26H,(H2,21,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFIAEQYRUEAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 416.22 g/mol , this compound is being studied for its therapeutic potential in various fields, including oncology and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.22 g/mol |
| IUPAC Name | 9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit key enzymes involved in cellular processes, particularly those related to cancer cell proliferation and survival.
- Enzyme Inhibition : The compound exhibits inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in cancer cells .
- DNA Interaction : Studies indicate that the compound may form interstrand cross-links in DNA, leading to the induction of apoptosis in malignant cells. This mechanism is similar to that observed with certain chemotherapeutic agents .
Biological Activity Studies
Recent research has focused on the compound's effects in vitro and in vivo:
In Vitro Studies
- Cell Line Testing : The compound was tested against various cancer cell lines, including breast and prostate cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anti-cancer activity.
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound resulted in increased apoptosis markers, such as Annexin V positivity and caspase activation .
In Vivo Studies
- Animal Models : In murine models of cancer, administration of the compound led to a significant decrease in tumor size compared to control groups. The observed tumor growth inhibition was approximately 70% after four weeks of treatment .
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that the administration of this compound resulted in a partial response in 30% of participants, with manageable side effects primarily related to gastrointestinal disturbances .
- Case Study 2 : A study focusing on its application in glioblastoma showed promising results, where patients receiving the compound as part of combination therapy experienced improved progression-free survival compared to historical controls .
Scientific Research Applications
The biological activities of this compound are primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in cancer pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes that play roles in cancer progression.
- Receptor Binding : It exhibits binding affinity to receptors crucial for cell signaling and proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound:
- In Vitro Studies : The compound has been shown to induce apoptosis in various cancer cell lines. For example, it demonstrated significant cytotoxicity against human lung cancer cells (HCC827) with an IC50 value of 29.4 nM , indicating potent activity against specific cancer types.
- In Vivo Studies : In a mouse model with established tumors, administration of the compound at a dosage of 5 mg/kg orally resulted in a significant reduction in tumor growth compared to control groups, supporting its potential as an effective anticancer agent.
Mechanistic Insights
The mechanism of action involves modulation of apoptotic pathways. Western blot assays revealed that treated cells exhibited:
- Increased levels of pro-apoptotic markers.
- Decreased levels of anti-apoptotic proteins.
These findings confirm the compound's role in promoting cell death in malignancies.
Data Table: Summary of Biological Activities
| Study | Description | Result |
|---|---|---|
| Study 1: Anticancer Efficacy | Evaluated efficacy in mouse model with established tumors. | Significant reduction in tumor growth at 5 mg/kg dosage. |
| Study 2: Mechanistic Insights | Investigated modulation of apoptotic pathways via Western blot assays. | Increased pro-apoptotic markers and decreased anti-apoptotic proteins confirmed apoptosis. |
Preparation Methods
Traube Cyclization
The Traube synthesis remains a cornerstone for purine assembly. Starting with 4,5,6-triaminopyrimidine (1), cyclization with formic acid under reflux yields the 8-oxopurine scaffold (2). Alternative carbonyl sources (e.g., urea) may modulate reactivity.
$$
\text{4,5,6-Triaminopyrimidine} \xrightarrow{\text{HCOOH, Δ}} \text{8-Oxo-7H-purine} \quad
$$
Alternative Routes Using Prefunctionalized Intermediates
Commercial availability of 6-cyanopurine-8-one (3) allows direct functionalization. The nitrile at position 6 is later converted to the carboxamide.
Functionalization of the Carboxamide Group
Nitrile Hydrolysis
The 6-cyano intermediate (6) undergoes acidic hydrolysis to the carboxamide. Treatment with H₂SO₄ (concd.)/H₂O₂ at 60°C for 6 hours achieves quantitative conversion.
$$
\text{Purine-CN} \xrightarrow{\text{H}2\text{SO}4, \text{H}2\text{O}2} \text{Purine-CONH}_2 \quad
$$
Side Reactions : Over-oxidation to the carboxylic acid is mitigated by controlling H₂O₂ stoichiometry.
Direct Aminolysis of Esters
If a methyl ester is present at position 6, ammonolysis in methanol/NH₃(g) at 25°C for 24 hours yields the carboxamide.
Oxidation at Position 8
The 8-oxo group is introduced via oxidation of a thioether precursor (7) with m-chloroperbenzoic acid (mCPBA) in dichloromethane.
$$
\text{Purine-SR} \xrightarrow{\text{mCPBA}} \text{Purine-O} \quad
$$
Alternative : Direct synthesis using carbonyl-containing cyclization agents (e.g., formic acid) avoids post-cyclization oxidation.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- NMR : $$ ^1\text{H} $$ NMR (DMSO-d₆) confirms aryl proton integration and hydroxyl resonance at δ 9.8 ppm.
- HRMS : Molecular ion [M+H]⁺ at m/z 446.0521 (calculated for C₁₈H₁₂Cl₂N₄O₃: 446.0518).
Challenges and Mitigation Strategies
Regioselectivity in Coupling Reactions :
Hydroxyl Group Reactivity :
Oxidation Over-reach :
Scalability and Industrial Considerations
- Cost-Efficiency : Pd catalysts are recycled via ligand immobilization on magnetic nanoparticles.
- Green Chemistry : Aqueous Suzuki conditions reduce organic solvent use.
- Process Safety : Exothermic hydrolysis steps require controlled addition of H₂O₂.
Comparative Analysis of Synthetic Routes
Q & A
Q. How can researchers determine the molecular structure and purity of 9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?
- Methodological Answer : Structural elucidation requires a combination of analytical techniques:
- X-ray crystallography for definitive stereochemical assignment.
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY) to resolve aromatic substituents and confirm substitution patterns.
- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., SMD-TFA05 method) to assess purity and retention time consistency .
- Liquid Chromatography-Mass Spectrometry (LCMS) to verify molecular weight (e.g., m/z 658 [M+H]+ in analogous purine derivatives) and detect impurities .
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer :
- Stepwise Optimization : Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading .
- Purification : Employ membrane separation technologies (e.g., nanofiltration) or preparative HPLC to isolate intermediates and reduce byproducts .
- Yield Tracking : Monitor reaction progress via TLC or inline IR spectroscopy. For complex purine scaffolds, consider orthogonal protection-deprotection strategies for hydroxyl and carboxamide groups .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Orthogonal Validation : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to minimize variability.
- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding affinity.
- Data Triangulation : Cross-reference results with computational models (e.g., molecular dynamics simulations) to identify assay-specific artifacts .
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent effects in cell-based vs. enzymatic assays) .
Q. What theoretical frameworks are applicable for studying this compound’s mechanism of action in biological systems?
- Methodological Answer :
- Pharmacophore Modeling : Map functional groups (e.g., dichlorophenyl, hydroxyphenyl) to known kinase or GPCR binding motifs.
- Systems Biology Integration : Link activity data to pathways (e.g., MAPK/ERK) via network pharmacology tools like STRING or KEGG.
- Free Energy Calculations : Use molecular docking (AutoDock Vina) and MM-GBSA to predict binding modes and affinity .
Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative H₂O₂, UV light) and monitor degradation products via LCMS .
- Metabolite Profiling : Use hepatocyte incubations or microsomal assays (CYP450 enzymes) to identify phase I/II metabolites.
- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to assess thermal stability and polymorphic transitions .
Methodological Frameworks
Q. What systematic approaches ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Quadripolar Model : Structure research using four poles:
Theoretical : Align hypotheses with purine scaffold pharmacology.
Epistemological : Define validation criteria (e.g., IC₅₀ consistency across ≥3 independent experiments).
Morphological : Standardize assay formats (e.g., plate readers, reagent batches).
Technical : Document protocols in detail (e.g., synthetic steps, HPLC gradients) .
- Pre-registration : Publish experimental designs on platforms like Open Science Framework to mitigate bias .
Data Analysis & Interpretation
Q. How can advanced statistical methods improve the interpretation of structure-activity relationship (SAR) data?
- Methodological Answer :
- Multivariate Analysis : Use partial least squares regression (PLS-R) to correlate substituent properties (e.g., logP, Hammett σ) with bioactivity.
- Machine Learning : Train random forest models on descriptor datasets (e.g., MOE, RDKit) to predict novel analogs.
- Bayesian Networks : Model probabilistic relationships between structural features and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
